Triphenyltin chloride
Overview
Description
Triphenyltin chloride is an organotin compound with the chemical formula Sn(C₆H₅)₃Cl. It is a colorless solid that dissolves in organic solvents and slowly reacts with water. This compound is primarily used as a fungicide and antifoulant . It has applications in various fields, including agriculture, industry, and environmental science.
Mechanism of Action
Target of Action
Triphenyltin chloride (TPTC) is an organotin compound that has been extensively used in industry and agriculture . It has been found to modulate genes in a library containing 1,820 modified green fluorescent protein (GFP)-expressing promoter reporter vectors constructed from Escherichia coli K12 strains . The primary target for metabolic regulation of aromatic biosynthesis by feedback inhibition in bacteria is aroH .
Mode of Action
TPTC interacts with its targets, leading to changes in gene expression. Exposure to TPTC resulted in 22 (fold change > 2) or 71 (fold change > 1.5) differentially expressed genes . The genes rnC, cld, and glgS were selected as potential biomarkers for TPTC, since their expression was more than 2.0-fold greater after exposure to TPTC .
Biochemical Pathways
The differentially expressed genes affected by TPTC could be classified into seven functional groups. Of all the altered genes, three groups which encoded for catalytic enzymes, regulatory proteins, and structural proteins accounted for 28%, 18%, and 14% of all altered genes, respectively . The pattern of differential expression observed during this study was used to elucidate the mechanism of toxicity of TPTC .
Pharmacokinetics
It is known that tptc is a colourless solid that dissolves in organic solvents and slowly reacts with water . This suggests that its bioavailability may be influenced by its solubility and stability in various environments.
Result of Action
TPTC has been found to have toxic effects on various organisms. For instance, it has been shown to have very high activity against human tumor cell lines from five different histogenic origins . It is also known to function as a nuclear retinoid X receptor (RXR) agonist , which can lead to abnormal mammalian neuroendocrine axis function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of TPTC. For example, TPTC has been found in concentrations in the environment sufficient to be toxic . It has been used as a fungicide and antifoulant , and can occur at concentrations in the environment sufficient to be toxic . The toxicity of TPTC is accumulative and can be influenced by the concentration level in the environment .
Biochemical Analysis
Biochemical Properties
Triphenyltin chloride interacts with various enzymes, proteins, and other biomolecules. It is known to function as nuclear retinoid X receptor (RXR) agonists . The biochemical behavior of this compound has been studied extensively, especially its role in biochemical reactions .
Cellular Effects
This compound has cytotoxic effects on various types of cells. For example, it has been shown to have cytotoxic effects in ER(+) luminal human breast cancer cell line MCF-7 and ER(−) basal-like human breast cancer cell line MDA-MB-231 . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is known to function as nuclear retinoid X receptor (RXR) agonists due to their capability to bind to the ligand-binding domain of RXR subtypes and function as transcriptional activators .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For example, in a study monitoring this compound contents and degradation products in different algal parts of cultivated U. pinnatifida from December 2018 to May 2019, it was found that sporophytes had an accumulation and degradation capacity for this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in zebrafish embryos, developmental toxicity was observed when exposed to different concentrations of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is known to function as nuclear retinoid X receptor (RXR) agonists, which play an important role in the modulation of many hormonal signals and regulatory pathways within the target cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of triphenyltin chloride involves several steps:
Melting Metallic Tin: Metallic tin is melted and then splashed with cold water to form tin flowers.
Formation of Tin Tetrachloride: The tin flowers are added to a reaction kettle with liquid chlorine, where they dissolve and stir to generate tin tetrachloride.
Preparation of Phenyl Sodium: Sodium is mixed with xylene to disperse it, and then chlorobenzene is added. This mixture is heated to 35-50°C to obtain phenyl sodium.
Formation of Tetraphenyltin: Chlorobenzene, tin tetrachloride, and phenyl sodium are mixed to obtain tetraphenyltin.
Acid Precipitation: Hydrochloric acid is added to tetraphenyltin to carry out acid precipitation, resulting in the formation of tetraphenyltin.
Disproportionation: Tetraphenyltin is disproportionated with aluminum trichloride to obtain this compound.
Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale, ensuring high conversion rates and minimal impurities. The process involves precise control of reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Triphenyltin chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with sodium salts of Schiff bases in methanol to form organotin derivatives.
Oxidation and Reduction Reactions: It can participate in redox reactions, although specific examples are less commonly documented.
Common Reagents and Conditions:
Sodium Salts of Schiff Bases: Used in substitution reactions to form organotin complexes.
Methanol: Common solvent for these reactions, typically at elevated temperatures (around 70°C).
Major Products Formed:
Scientific Research Applications
Triphenyltin chloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis to generate radicals or cleave carbon-oxygen bonds.
Medicine: Investigated for its antibacterial properties and potential therapeutic applications.
Industry: Employed in the production of wood preservatives, antifouling coatings, and agricultural pesticides.
Comparison with Similar Compounds
- Tributyltin chloride
- Triphenyltin hydroxide
- Triphenyltin acetate
Properties
IUPAC Name |
chloro(triphenyl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H5.ClH.Sn/c3*1-2-4-6-5-3-1;;/h3*1-5H;1H;/q;;;;+1/p-1 | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVOZLGKTAPUTQ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClSn | |
Record name | TRIPHENYLTIN CHLORIDE | |
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DSSTOX Substance ID |
DTXSID2040733 | |
Record name | Triphenyltin chloride | |
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Molecular Weight |
385.5 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Triphenyltin chloride is a white crystalline solid. Used as a rodent repellent, molluscicide, fungicide and insecticide. (EPA, 1998), White solid; [HSDB] | |
Record name | TRIPHENYLTIN CHLORIDE | |
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Boiling Point |
464 °F at 13.5 mmHg (EPA, 1998), 240 °C @ 13.5 mm Hg | |
Record name | TRIPHENYLTIN CHLORIDE | |
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Solubility |
40 ppm in water at 20 °C, Moderately sol in organic solvents, Soluble in chloroform | |
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Vapor Pressure |
0.00000548 [mmHg] | |
Record name | Triphenyltin chloride | |
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Color/Form |
White, crystalline solid | |
CAS No. |
639-58-7 | |
Record name | TRIPHENYLTIN CHLORIDE | |
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Melting Point |
223 °F (EPA, 1998), 103.5 °C | |
Record name | TRIPHENYLTIN CHLORIDE | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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